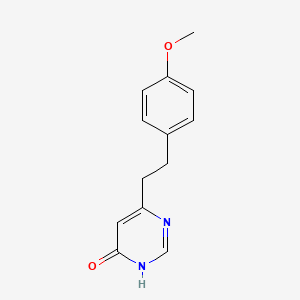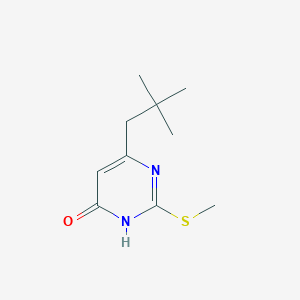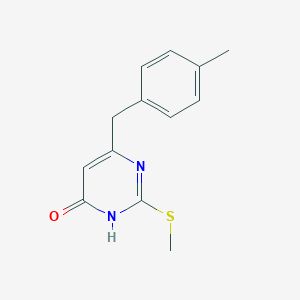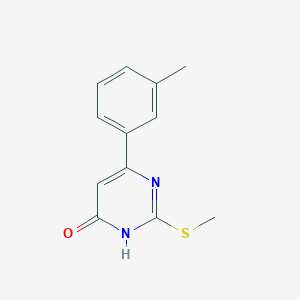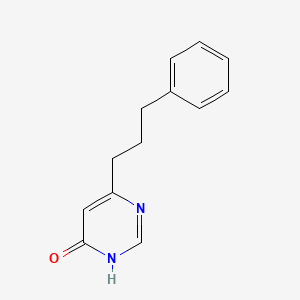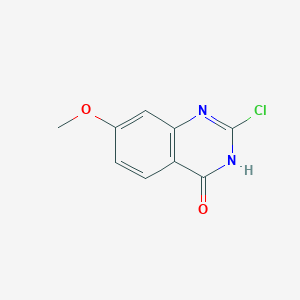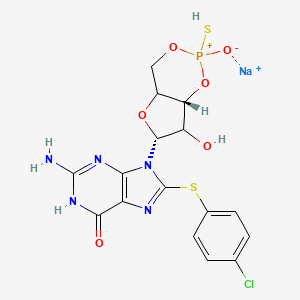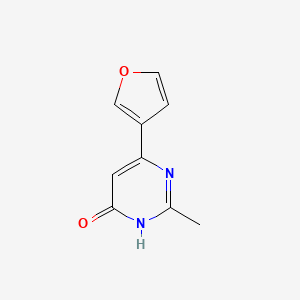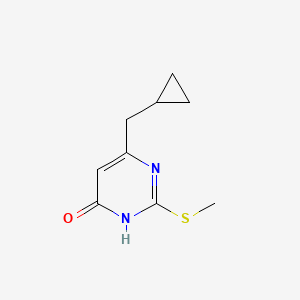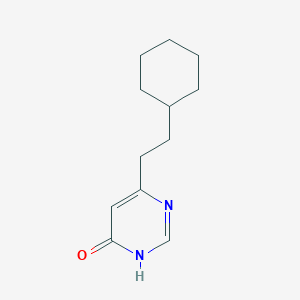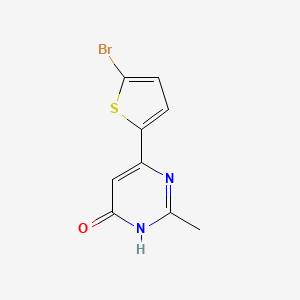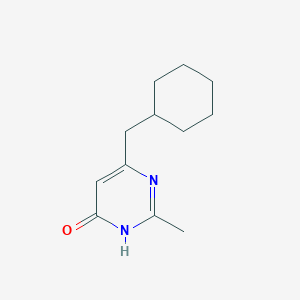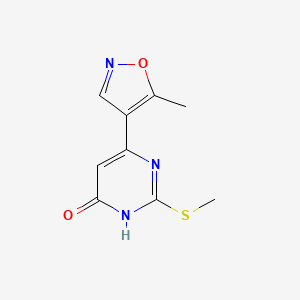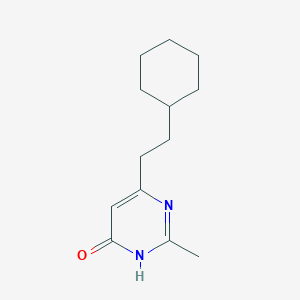
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol
Descripción general
Descripción
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol, also known as CHEM-2, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and is being studied for its potential use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
-
Field: Organic Semiconductors
- Application : Naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-tetracarboxylic diimide (NDTI) is a promising electron-deficient building block for n-type organic conductors .
- Methods : The performance of NDTI-based field-effect transistors (FETs) is largely dependent on the substituents that alter the supramolecular organization in the solid state and, in turn, the intermolecular orbital overlap .
- Results : Despite their one-dimensional packing structures in the solid state, their FETs show promising performance with electron mobilities higher than 0.1 cm²·V⁻¹·s⁻¹ under ambient conditions .
-
Field: Plasticizers and Additives
- Application : Phthalic acid esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .
- Methods : Synthesized PAEs, which are considered to cause potential hazards to ecosystem functioning and public health, have been easily detected in the atmosphere, water, soil, and sediments .
- Results : PAEs are also frequently discovered in plant and microorganism sources, suggesting the possibility that they might be biosynthesized in nature .
-
Field: Supramolecular Chemistry
- Application : Naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-tetracarboxylic diimide (NDTI) derivatives having N-(2-cyclohexylethyl) groups have been studied .
- Methods : The performance of these NDTI-based field-effect transistors (FETs) is largely dependent on the substituents that alter the supramolecular organization in the solid state and, in turn, the intermolecular orbital overlap .
- Results : Despite their one-dimensional packing structures in the solid state, their FETs show promising performance with electron mobilities higher than 0.1 cm²·V⁻¹·s⁻¹ under ambient conditions .
-
Field: Organic Synthesis
- Application : The compound 2-(2-cyclohexylethyl)benzoic acid is used in organic synthesis .
- Methods : The compound is synthesized and its structure is determined using various techniques such as NMR .
- Results : The compound has a molecular weight of 232.3181 g/mol and its structure includes a total of 38 bonds .
-
Field: Chromophores and Optoelectronic Materials
- Application : Rylene diimides, represented by naphthalene diimide (NDI), have been the focus of studies in the past few decades because of their potential use in chromophores, supramolecules, optoelectronic materials, and n-type organic semiconductors .
- Methods : The optical properties of the rylene diimide-based system can be tuned by the central rylene moiety . Increasing the number of naphthalene moieties can drastically alter the absorption range from ultraviolet to visible and to the infrared region .
- Results : The lateral extension of the π-conjugation system based on NDI, the smallest rylene diimide molecule, has also been examined by fusing different aromatic rings .
-
Field: Plasticizers and Additives
- Application : Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .
- Methods : Synthesized PAEs, which are considered to cause potential hazards to ecosystem functioning and public health, have been easily detected in the atmosphere, water, soil, and sediments .
- Results : PAEs are also frequently discovered in plant and microorganism sources, suggesting the possibility that they might be biosynthesized in nature .
Propiedades
IUPAC Name |
4-(2-cyclohexylethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-14-12(9-13(16)15-10)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVGYCPVOLGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



